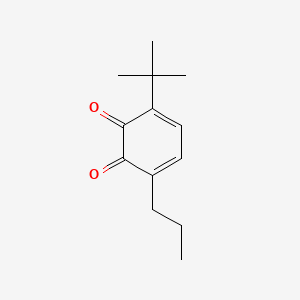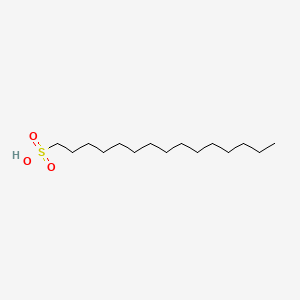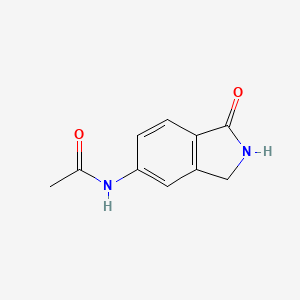
Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an amino group, and a propynyloxybenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-amino-2-(2-propynyloxy)benzoic acid with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride
- Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, sulfate
- Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, nitrate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
30533-86-9 |
|---|---|
Formule moléculaire |
C14H17ClN2O3 |
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
(5-amino-2-prop-2-ynoxyphenyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-2-7-19-13-4-3-11(15)10-12(13)14(17)16-5-8-18-9-6-16;/h1,3-4,10H,5-9,15H2;1H |
Clé InChI |
NNOVXNYXSFMQEI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)

![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)





![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)


